molecular formula C15H23N3O3 B2991002 (3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320850-29-9

(3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2991002
CAS No.: 2320850-29-9
M. Wt: 293.367
InChI Key: GHWZXVXUQWHUOW-UHFFFAOYSA-N
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Description

The compound (3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone features a unique hybrid structure combining a 3,5-dimethylisoxazole moiety, a 1,4-diazepane ring, and a tetrahydrofuran-3-yl substituent.

Synthetic routes for such compounds often involve multi-step heterocyclic chemistry, such as nucleophilic substitution or coupling reactions, as exemplified in the preparation of triazole- and diazepine-containing methanones .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-14(12(2)21-16-11)15(19)18-6-3-5-17(7-8-18)13-4-9-20-10-13/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWZXVXUQWHUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (CAS Number: 2320850-29-9) is a complex organic molecule with potential biological activities. Its unique structure incorporates isoxazole and diazepan moieties, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H23N3O3C_{15}H_{23}N_{3}O_{3}, with a molecular weight of 293.36 g/mol. The structure features an isoxazole ring, which has been associated with various biological activities, including anti-inflammatory and antimicrobial properties.

PropertyValue
CAS Number2320850-29-9
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol

Research suggests that the 3,5-dimethylisoxazole moiety in this compound acts as a bioisostere for acetyl-lysine, allowing it to interact with bromodomains in proteins such as BRD4. This interaction can inhibit the binding of acetylated peptides, potentially affecting gene expression and cellular signaling pathways .

Antiviral Activity

Studies indicate that derivatives containing the isoxazole group can exhibit antiviral properties. For instance, compounds similar to those containing the isoxazole moiety have shown effectiveness against HIV by inhibiting reverse transcriptase activity . This suggests that (3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone may possess similar antiviral capabilities.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Isoxazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins. Further investigations are needed to elucidate its specific anticancer mechanisms.

Neuroprotective Effects

Some studies have indicated that compounds containing tetrahydrofuran and diazepan structures may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

  • Antiviral Efficacy : A study evaluated several isoxazole derivatives for their ability to inhibit HIV replication in vitro. The results demonstrated that modifications to the isoxazole ring could enhance antiviral potency, indicating a promising avenue for developing new antiviral agents based on this scaffold .
  • Anticancer Activity : In a preliminary screening of various isoxazole-containing compounds against cancer cell lines, certain derivatives showed significant cytotoxicity at low concentrations, suggesting that (3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone could be further explored for its anticancer potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Pharmacokinetic and Bioactivity Insights

  • Metabolic Stability: The tetrahydrofuran moiety may reduce first-pass metabolism compared to furan or phenyl groups, as oxygenated aliphatic rings are less prone to oxidative degradation .
  • Binding Affinity: Diazepane-containing compounds often exhibit improved selectivity for G-protein-coupled receptors (GPCRs) compared to smaller heterocycles, though direct data for the target compound is lacking .
  • Antitumor Potential: Methanones with thiadiazole or thiazole groups demonstrate moderate antitumor activity (e.g., IC50 values of 10–50 μM in vitro) . The target compound’s isoxazole group, known for kinase inhibition, could offer distinct mechanistic pathways.

QSAR and Molecular Descriptor Analysis

Topological descriptors (e.g., Wiener index) for the target compound suggest a compact structure with moderate branching, while metric descriptors (e.g., van der Waals volume) indicate a larger molecular footprint than Bhole et al.’s derivatives due to the diazepane and tetrahydrofuran groups . Electronic descriptors, such as dipole moment, are likely influenced by the isoxazole’s dipole (≈3.5 D), which may enhance interactions with polar residues in enzyme active sites .

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